
4-((4-Bromophenyl)sulfonyl)-2-(4-fluorophenyl)-5-(isopropylthio)oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((4-Bromophenyl)sulfonyl)-2-(4-fluorophenyl)-5-(isopropylthio)oxazole, commonly known as BAY-678, is a novel oxazole derivative that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of sulfonamide-based drugs and has been extensively studied for its biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of BAY-678 is not fully understood. However, it is believed to exert its antitumor effects by inhibiting the activity of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in many cancer cells. By inhibiting CAIX, BAY-678 disrupts the pH balance in cancer cells, leading to cell death. Additionally, BAY-678 has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response.
Biochemical and Physiological Effects:
BAY-678 has been shown to exhibit a variety of biochemical and physiological effects. In addition to its antitumor and anti-inflammatory effects, BAY-678 has been shown to exhibit antioxidant activity, which may be beneficial in the treatment of oxidative stress-related diseases. Additionally, BAY-678 has been shown to exhibit antibacterial activity against a variety of bacterial strains, making it a potential candidate for the treatment of bacterial infections.
Advantages and Limitations for Lab Experiments
One of the major advantages of BAY-678 is its potent antitumor activity against a variety of cancer cell lines. Additionally, BAY-678 exhibits a broad spectrum of activity against different types of cancer, making it a potential candidate for the treatment of multiple types of cancer. However, one of the limitations of BAY-678 is its poor solubility in water, which may limit its effectiveness in vivo.
Future Directions
There are several potential future directions for the study of BAY-678. One potential direction is the development of more effective formulations of BAY-678 that improve its solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of BAY-678 and to identify potential biomarkers that can be used to predict response to treatment. Finally, future studies should focus on the development of combination therapies that incorporate BAY-678 with other drugs to enhance its antitumor activity and reduce the potential for drug resistance.
Synthesis Methods
The synthesis of BAY-678 involves a multistep process that starts with the reaction of 4-bromoaniline with sulfuric acid to form 4-bromobenzenesulfonic acid. This intermediate is then reacted with 4-fluorobenzaldehyde to form the corresponding Schiff base. The final step involves the reaction of the Schiff base with isopropylthioacetic acid to form BAY-678.
Scientific Research Applications
BAY-678 has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. Additionally, BAY-678 has been shown to exhibit anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
properties
IUPAC Name |
4-(4-bromophenyl)sulfonyl-2-(4-fluorophenyl)-5-propan-2-ylsulfanyl-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrFNO3S2/c1-11(2)25-18-17(26(22,23)15-9-5-13(19)6-10-15)21-16(24-18)12-3-7-14(20)8-4-12/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZHMZBGHZISURR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=C(N=C(O1)C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrFNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-Bromophenyl)sulfonyl)-2-(4-fluorophenyl)-5-(isopropylthio)oxazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide](/img/structure/B2904146.png)
amino}acetamide](/img/structure/B2904147.png)
![2-(tert-butyl)-4-(2-hydroxyethyl)-1-[(4-methoxyphenyl)sulfonyl]-5-methyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B2904148.png)
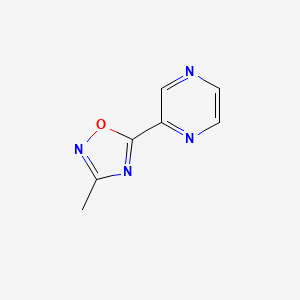


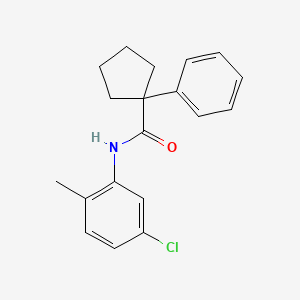
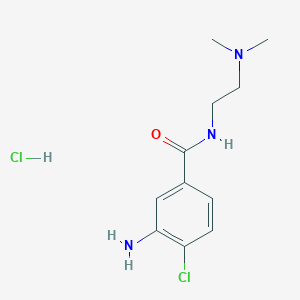
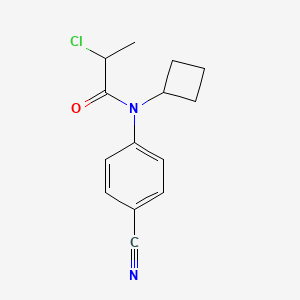
![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2904159.png)
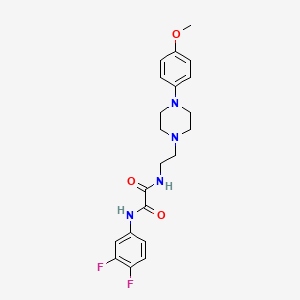
![(2-Pyrazin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-(4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanone](/img/structure/B2904165.png)
![ethyl 2-[(4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl]acetate](/img/structure/B2904167.png)
